(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
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Overview
Description
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chromen ring system, a sulfonylamino group, and a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonylamino group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the phenylacetate moiety: This can be done through esterification reactions using phenylacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the chromen ring system.
Substitution: The sulfonylamino and phenylacetate groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Drug development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylpropionate
- (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylbutyrate
Uniqueness
The uniqueness of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H25NO6S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C28H25NO6S/c1-17-11-13-20(14-12-17)36(32,33)29-25(19-7-4-3-5-8-19)28(31)34-24-16-15-22-21-9-6-10-23(21)27(30)35-26(22)18(24)2/h3-5,7-8,11-16,25,29H,6,9-10H2,1-2H3/t25-/m0/s1 |
InChI Key |
FSBYMYNQEARXDX-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C5=C(CCC5)C(=O)O4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C5=C(CCC5)C(=O)O4)C |
Origin of Product |
United States |
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